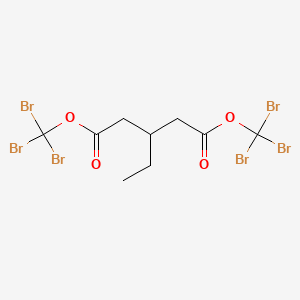

Bis(tribromomethyl) 3-ethylpentanedioate

Description

Bis(tribromomethyl) 3-ethylpentanedioate is a brominated ester compound characterized by two tribromomethyl groups attached to a 3-ethylpentanedioate backbone.

Properties

CAS No. |

88070-50-2 |

|---|---|

Molecular Formula |

C9H10Br6O4 |

Molecular Weight |

661.6 g/mol |

IUPAC Name |

bis(tribromomethyl) 3-ethylpentanedioate |

InChI |

InChI=1S/C9H10Br6O4/c1-2-5(3-6(16)18-8(10,11)12)4-7(17)19-9(13,14)15/h5H,2-4H2,1H3 |

InChI Key |

TZUTVNCYABGYQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC(Br)(Br)Br)CC(=O)OC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tribromomethyl) 3-ethylpentanedioate typically involves the bromination of 3-ethylpentanedioic acid derivatives. One common method is the electrochemical bromination of alkyl aromatic compounds using a two-phase electrolysis system. This process involves the use of aqueous sodium bromide (40-50%) with a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar electrochemical methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(tribromomethyl) 3-ethylpentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the tribromomethyl groups to less brominated derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated compounds.

Scientific Research Applications

Bis(tribromomethyl) 3-ethylpentanedioate has several scientific research applications, including:

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(tribromomethyl) 3-ethylpentanedioate involves the interaction of its tribromomethyl groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Ethyl Bromopyruvate (CAS 70-23-5)

Ethyl bromopyruvate, a brominated ester with a single bromine atom (C₅H₇BrO₃), shares structural similarities as an α-bromo carbonyl compound. Key comparisons include:

- Application: Ethyl bromopyruvate is primarily used as a chemical intermediate in organic synthesis .

- Safety: Ethyl bromopyruvate’s safety data sheet (SDS) highlights hazards such as skin corrosion and acute toxicity .

Phenyl Tribromomethyl Sulfone Derivatives

Phenyl tribromomethyl sulfone derivatives, studied for pesticidal activity , differ in their sulfone backbone but share brominated functional groups. Key contrasts:

- Bioactivity: Sulfone derivatives exhibit fungicidal activity, attributed to the tribromomethyl group’s electrophilic reactivity .

- Synthesis: Both classes involve halogenation steps, but sulfone derivatives utilize SNAr reactions with amines or phenols , whereas the target compound’s synthesis likely relies on esterification or bromination of pentanedioate precursors.

Other Brominated Alkanes and Ketones

The reference table in lists compounds like 2,2-dichloro-1,1,1-trifluoroethane (CAS 306-83-2) and 2,2,4-trimethylpentane (CAS 540-84-1). While structurally distinct, these highlight trends in halogenated compounds:

- Volatility : Smaller molecules like 2,2-dichloro-1,1,1-trifluoroethane are volatile and used as refrigerants, whereas Bis(tribromomethyl) 3-ethylpentanedioate’s larger size and ester groups suggest lower volatility and suitability for polymer integration.

- Environmental Impact : Brominated compounds often face regulatory scrutiny due to persistence. Ethyl bromopyruvate’s single bromine atom may pose fewer risks compared to the target compound’s six bromine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.